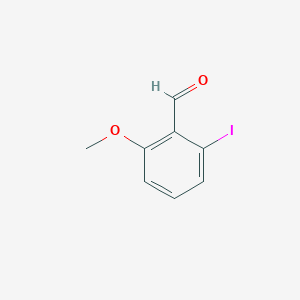

2-Iodo-6-methoxybenzaldehyde

Übersicht

Beschreibung

2-Iodo-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2. It is a yellow crystalline solid commonly used in organic synthesis and medicinal chemistry . The compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzaldehyde core, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxybenzaldehyde typically involves the iodination of 6-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl). The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Demethylation to 2-Hydroxy-6-iodobenzaldehyde

2-Iodo-6-methoxybenzaldehyde undergoes efficient demethylation using boron tribromide (BBr₃) in dichloromethane under inert conditions. This reaction selectively removes the methoxy group, yielding 2-hydroxy-6-iodobenzaldehyde with 93% efficiency .

Reaction Conditions

-

Reagents : BBr₃ (1 equiv.)

-

Solvent : CH₂Cl₂

-

Temperature : -78°C to 20°C (gradual warming)

-

Time : 3 hours

Mechanistic Insight :

BBr₃ acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating cleavage of the methyl group via intermediate borate complex formation. The reaction proceeds without affecting the iodo or aldehyde functionalities.

Nucleophilic Addition with Organolithium Reagents

The aldehyde group in this compound reacts with organolithium species (e.g., 2-benzothiophenyl lithium) to form bis(het)arylcarbinols. These intermediates are critical precursors for synthesizing polycyclic frameworks .

Reaction Conditions

-

Reagents : n-BuLi, benzo[ b]thiophene derivatives

-

Temperature : -78°C (THF)

-

Yields : 20–91% (dependent on steric hindrance)

Key Observations (Table 1):

| Substituent Pattern (R′′) | Yield (%) | Notes |

|---|---|---|

| 10-OMe | 20 | Severe steric hindrance |

| 9-OMe | 38 | Moderate steric effects |

| H (no substituent) | 91 | Optimal reac |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Iodo-6-methoxybenzaldehyde serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : The iodine atom facilitates cross-coupling reactions, which are crucial for synthesizing complex organic molecules. For instance, it can be used in Suzuki or Heck reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science .

- Synthesis of Heterocycles : The compound can be utilized to synthesize heterocyclic compounds through nucleophilic substitution reactions. This is particularly valuable in developing new drugs with enhanced biological activity .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit various biological activities, making them potential candidates for drug development:

- Antifungal Activity : Certain benzaldehyde derivatives have shown antifungal properties by targeting cellular antioxidation mechanisms. This suggests that this compound might have similar effects, warranting further investigation.

- Inhibition of Protein Kinases : Recent studies have explored the use of compounds related to this compound as inhibitors for specific protein kinases, such as DYRK1A. This kinase is implicated in several diseases, including Alzheimer's and Down syndrome, indicating that such compounds could play a role in therapeutic interventions .

Case Studies

Several studies highlight the applications and effects of this compound:

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated that modified benzaldehyde derivatives exhibited antifungal activity against various strains. The research focused on synthesizing these derivatives through reactions involving this compound, showing promising results in inhibiting fungal growth.

Case Study 2: DYRK1A Inhibition

Another investigation involved synthesizing a series of compounds based on the structure of this compound to evaluate their inhibitory effects on DYRK1A. The results indicated that some derivatives effectively inhibited this kinase, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Iodo-6-methoxybenzaldehyde depends on its specific application. In organic synthesis, the compound acts as an electrophile in various substitution reactions. The iodine atom enhances the electrophilicity of the benzaldehyde core, facilitating reactions with nucleophiles. In biological systems, the compound can interact with enzymes and other proteins, modulating their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Iodo-4-methoxybenzaldehyde: Similar structure but with the methoxy group in the para position.

2-Bromo-6-methoxybenzaldehyde: Similar structure but with a bromine atom instead of iodine.

2-Iodo-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-Iodo-6-methoxybenzaldehyde is unique due to the combination of the iodine atom and the methoxy group, which imparts distinct reactivity and properties. The presence of iodine makes the compound highly electrophilic, facilitating various substitution reactions. The methoxy group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Iodo-6-methoxybenzaldehyde is an organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by various research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9I O2 and a molecular weight of approximately 262.046 g/mol. Its structure features a methoxy group (-OCH₃) and an iodo group (-I) attached to a benzaldehyde backbone, which enhances its electrophilicity and reactivity with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The iodine atom in its structure increases the compound's electrophilicity, facilitating reactions that can modulate enzyme activity and influence cellular processes.

Potential Mechanisms:

- Electrophilic Attack : The compound may undergo nucleophilic substitution reactions with biological nucleophiles.

- Enzyme Modulation : Interaction with specific enzymes could lead to altered metabolic pathways, potentially affecting cell viability and proliferation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects on cancer cell lines. While specific data for this compound is limited, its structural analogs have demonstrated notable anti-cancer effects .

Case Study: Anticancer Effects

In a study assessing the cytotoxicity of related compounds on cancer cell lines, it was found that structural modifications significantly influenced their efficacy. For instance, compounds with similar electrophilic characteristics exhibited IC50 values in the low micromolar range against various cancer cells, suggesting potential for this compound in cancer therapy .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its potential applications include:

- Synthesis of Therapeutics : As a precursor for developing new anti-cancer and anti-inflammatory drugs.

- Biological Probes : Used in studies investigating enzyme-catalyzed reactions and metabolic pathways.

Eigenschaften

IUPAC Name |

2-iodo-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAUUWTZEOYENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680059 | |

| Record name | 2-Iodo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-59-2 | |

| Record name | 2-Iodo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.